Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17472988
InChI: InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
SMILES:
Molecular Formula: C13H10ClF3O3
Molecular Weight: 306.66 g/mol

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate

CAS No.:

Cat. No.: VC17472988

Molecular Formula: C13H10ClF3O3

Molecular Weight: 306.66 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate -

Specification

Molecular Formula C13H10ClF3O3
Molecular Weight 306.66 g/mol
IUPAC Name ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
Standard InChI InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
Standard InChI Key WMANYBYKERALQR-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure consists of a 2H-chromene skeleton (a benzopyran derivative) with three distinct functional groups:

  • Chlorine atom at the 7-position, enhancing electrophilic reactivity and influencing intermolecular interactions.

  • Trifluoromethyl group (-CF3_3) at the 2-position, contributing to metabolic stability and lipophilicity.

  • Ethyl ester at the 3-carboxylate position, modulating solubility and serving as a synthetic handle for further derivatization .

The IUPAC name, ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate, reflects this substitution pattern. Its canonical SMILES string, CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F, encodes the spatial arrangement of atoms.

Table 1: Key Chemical Identifiers

PropertyValue
Molecular FormulaC13H10ClF3O3\text{C}_{13}\text{H}_{10}\text{ClF}_3\text{O}_3
Molecular Weight306.66 g/mol
InChIInChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3
InChIKeyWMANYBYKERALQR-UHFFFAOYSA-N
CAS NumberNot publicly listed
Purity (Commercial)≥98% (Research-grade)

Synthesis and Reaction Pathways

General Synthetic Strategies

While no explicit protocol for this compound is published, its synthesis likely follows established routes for trifluoromethyl-substituted chromenes:

Multicomponent Condensation

Chromene-3-carboxylates are often synthesized via one-pot reactions involving:

  • Salicylaldehyde derivatives (e.g., 5-chlorosalicylaldehyde),

  • Ethyl acetoacetate as the ester precursor,

  • Trifluoromethylating agents (e.g., TMSCF3_3 or CF3_3Br) .
    A base (e.g., K2_2CO3_3) or acid catalyst facilitates cyclization and esterification .

Post-Functionalization

An alternative approach involves:

  • Synthesizing unsubstituted chromene-3-carboxylates.

  • Introducing chlorine and trifluoromethyl groups via electrophilic aromatic substitution or radical reactions .

Optimization Challenges

  • Regioselectivity: Ensuring substitution at the 7-position requires directed metalation or protective group strategies.

  • Trifluoromethyl Stability: The -CF3_3 group is prone to hydrolysis under acidic conditions, necessitating anhydrous reaction environments .

Physicochemical Properties

Spectral Characterization

Although direct data for this compound are scarce, analogs provide insights:

Infrared Spectroscopy (IR)

  • C=O Stretch: ~1700 cm1^{-1} (ester carbonyl).

  • C-F Stretch: 1100–1250 cm1^{-1} (trifluoromethyl) .

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR:

    • Ethyl group: δ 1.3–1.4 ppm (CH3_3), δ 4.2–4.4 ppm (CH2_2).

    • Aromatic protons: δ 6.8–8.0 ppm (coupling patterns indicate substitution) .

  • 13^{13}C NMR:

    • Ester carbonyl: ~165–170 ppm.

    • CF3_3 carbon: ~120 ppm (q, JCFJ_{C-F} ≈ 280 Hz) .

High-Resolution Mass Spectrometry (HRMS)

  • Expected molecular ion: m/z 306.0421 ([M+H]+^+) .

Comparative Analysis with Structural Analogs

Table 2: Key Analog Comparison

Compound NameStructural VariationBioactivity HighlightsReference
Ethyl 6-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylateChlorine at 6-positionEnhanced tubulin inhibition
Ethyl 7-iodo-2-(trifluoromethyl)-2H-chromene-3-carboxylateIodine substitutionRadiolabeling potential
Ethyl 2-oxo-4-phenyl-chromene-3-carboxylateOxo and phenyl groupsTyrosinase inhibition (IC50_{50} 8 μM)

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